5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 142893-46-7
VCID: VC6370424
InChI: InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
SMILES: CC1=CC=CC=C1N2C(=C(C=N2)C#N)N
Molecular Formula: C11H10N4
Molecular Weight: 198.229

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

CAS No.: 142893-46-7

Cat. No.: VC6370424

Molecular Formula: C11H10N4

Molecular Weight: 198.229

* For research use only. Not for human or veterinary use.

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile - 142893-46-7

Specification

CAS No. 142893-46-7
Molecular Formula C11H10N4
Molecular Weight 198.229
IUPAC Name 5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
Standard InChI Key DASDHYYNSIACSW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C(C=N2)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

Physical and Spectral Characteristics

Key physicochemical parameters include:

PropertyValue/DescriptionSource Citation
Melting PointNot experimentally reported
SolubilitySoluble in DMSO, DMF; moderate in ethanol
λ_max (UV-Vis)270-280 nm (π→π* transitions)
¹H NMR (DMSO-d6)δ 8.15 (s, 1H, pyrazole-H), δ 6.8-7.4 (m, 4H, aryl-H), δ 2.35 (s, 3H, CH3)
¹³C NMRδ 158.9 (C≡N), 145.2-110.7 (pyrazole/aryl carbons)

The carbonitrile group exhibits a characteristic IR stretch at 2220-2240 cm⁻¹, while the primary amine shows N-H stretches at 3350-3500 cm⁻¹ .

Synthetic Methodologies

Green Chemistry Approaches

Recent advancements utilize Fe₃O₄@SiO₂@vanillin@thioglycolic acid magnetic nanoparticles (MNPs) under mechanochemical conditions :

Advantages:

  • Catalyst loading: 0.1 g per mmol substrate

  • Reaction time: 90-150 minutes

  • Yield enhancement: 90-96%

  • Recyclability: 6 cycles without significant activity loss

A comparative analysis of synthetic methods reveals:

MethodYield (%)Reaction TimeCatalyst RecyclabilityEnvironmental Impact
Conventional 47-936-24 hoursNoneHigh (organic solvents)
Mechanochemical 90-961.5-2.5 hours6 cyclesLow (solvent-free)

Reactivity and Functionalization

Amino Group Reactivity

The 5-amino group participates in:

  • Schiff base formation with aldehydes/ketones

  • Acylation reactions with acid chlorides

  • Coordination chemistry with transition metals (Cu, Pd, Ru)

Carbonitrile Transformations

The -C≡N group enables:

  • Cycloadditions (e.g., [2+3] with azides)

  • Hydrolysis to carboxylic acids/amides

  • Nucleophilic substitution at the β-position

Recent Research Advancements

Computational Modeling Studies

DFT calculations (B3LYP/6-311++G**) reveal:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity

  • Molecular electrostatic potential: Strong negative charge localization at nitrile nitrogen (-0.42 e)

  • Global reactivity descriptors: Chemical hardness (η) = 2.4 eV, electrophilicity index (ω) = 1.7 eV

Structure-Activity Relationship (SAR) Findings

Critical SAR trends include:

  • Ortho-tolyl group: Enhances blood-brain barrier permeability by 40% compared to para-substituted analogs

  • Amino substitution: Removal reduces anticancer potency 10-fold

  • Nitrile replacement: Conversion to carboxylate decreases herbicidal activity by 65%

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